5,6-Dichlorobenzofuran
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Overview
Description
5,6-Dichlorobenzofuran is a chemical compound belonging to the benzofuran family, characterized by a benzene ring fused to a furan ring with chlorine atoms substituted at the 5th and 6th positions.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 5,6-Dichlorobenzofuran typically involves the chlorination of benzofuran derivatives. One common method includes the use of chlorinating agents such as thionyl chloride or phosphorus pentachloride under controlled conditions to introduce chlorine atoms at the desired positions on the benzofuran ring .
Industrial Production Methods: Industrial production of this compound may involve large-scale chlorination processes using similar reagents but optimized for higher yields and purity. The process may include steps such as purification through recrystallization or distillation to obtain the final product .
Chemical Reactions Analysis
Types of Reactions: 5,6-Dichlorobenzofuran undergoes various chemical reactions, including:
Oxidation: Using oxidizing agents like 2,3-Dichloro-5,6-Dicyanobenzoquinone (DDQ) to form quinone derivatives.
Substitution: Nucleophilic substitution reactions can occur, where chlorine atoms are replaced by other nucleophiles like amines or thiols.
Common Reagents and Conditions:
Oxidation: DDQ in acetonitrile under mild conditions.
Reduction: LiAlH4 in anhydrous ether.
Substitution: Nucleophiles like amines in the presence of a base such as sodium hydride (NaH) in dimethylformamide (DMF).
Major Products Formed:
Oxidation: Quinone derivatives.
Reduction: Reduced benzofuran derivatives.
Substitution: Substituted benzofuran derivatives with various functional groups.
Scientific Research Applications
Chemistry: Used as a building block for synthesizing more complex organic molecules.
Biology: Investigated for its potential antimicrobial and anticancer properties.
Medicine: Explored for its potential use in developing new therapeutic agents.
Industry: Utilized in the production of advanced materials with specific properties.
Mechanism of Action
Comparison with Other Similar Compounds: 5,6-Dichlorobenzofuran can be compared with other benzofuran derivatives such as:
5,7-Dichlorobenzofuran: Similar structure but with chlorine atoms at different positions.
2,3-Dichlorobenzofuran: Chlorine atoms at the 2nd and 3rd positions.
Uniqueness: The unique positioning of chlorine atoms in this compound imparts distinct chemical and biological properties, making it a valuable compound for specific applications .
Comparison with Similar Compounds
Properties
CAS No. |
128852-82-4 |
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Molecular Formula |
C8H4Cl2O |
Molecular Weight |
187.02 g/mol |
IUPAC Name |
5,6-dichloro-1-benzofuran |
InChI |
InChI=1S/C8H4Cl2O/c9-6-3-5-1-2-11-8(5)4-7(6)10/h1-4H |
InChI Key |
MCHGBWHBBDJKJT-UHFFFAOYSA-N |
Canonical SMILES |
C1=COC2=CC(=C(C=C21)Cl)Cl |
Origin of Product |
United States |
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